Limited Public Data Prevents Head-to-Head Quantitative Comparison
A systematic search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) failed to retrieve any assay data with quantitative IC50, Ki, or EC50 values for CAS 626223-12-9. Consequently, no direct head-to-head comparison with analogs such as N-Cyclohexyl-2-[6-(4-fluoro-phenyl)-pyridazin-3-ylsulfanyl]-acetamide or 2-(6-Phenyl-pyridazin-3-ylsulfanyl)-acetamide can be made at this time. The compound appears to be a commercially available screening compound with no disclosed biological annotation. Any claims of differentiation would be speculative. [1][2]
| Evidence Dimension | Biological Activity / Target Engagement |
|---|---|
| Target Compound Data | No quantitative data available |
| Comparator Or Baseline | N-Cyclohexyl-2-[6-(4-fluoro-phenyl)-pyridazin-3-ylsulfanyl]-acetamide: No quantitative data available; 2-(6-Phenyl-pyridazin-3-ylsulfanyl)-acetamide: No quantitative data available |
| Quantified Difference | N/A |
| Conditions | Public databases (PubChem, ChEMBL, BindingDB) as of April 2026 |
Why This Matters
This stark data gap means that any procurement decision must be based on the user's own proprietary screening data rather than published differentiation, increasing the risk of selecting an inactive or inferior analog for a given target.
- [1] PubChem. Substance Search for CAS 626223-12-9. No bioactivity data found. View Source
- [2] ChEMBL. Compound Search for CAS 626223-12-9. No results. View Source
